molecular formula C14H22ClNOS B140546 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride CAS No. 143380-86-3

1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride

Cat. No. B140546
M. Wt: 287.8 g/mol
InChI Key: KQQFNXMFPZQZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a role in pain modulation, anxiety, and stress responses.

Scientific Research Applications

1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its potential therapeutic applications in several areas, including pain management, anxiety, and stress-related disorders. In preclinical studies, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents and to attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis.

Mechanism Of Action

1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a role in pain modulation, anxiety, and stress responses. By blocking the activity of this receptor, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride may reduce pain and anxiety-related behaviors. The exact mechanism by which 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride exerts its effects is not fully understood and requires further investigation.

Biochemical And Physiological Effects

1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to reduce pain-related behaviors, such as thermal hyperalgesia and mechanical allodynia. It has also been shown to reduce anxiety-like behaviors, such as elevated plus maze and light/dark box tests. Additionally, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has only been studied in preclinical models, and its effects in humans are not yet fully understood. Additionally, the synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride can be complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride. One area of interest is the potential use of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride in the treatment of chronic pain and anxiety disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further studies are needed to fully understand the mechanism of action of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride and to identify potential side effects and drug interactions. Finally, the synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride could be optimized to make it more accessible for researchers who wish to study its effects.

Synthesis Methods

The synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-thienylboronic acid with 3-methylpiperidine-3-carboxaldehyde in the presence of a palladium catalyst to form the corresponding boronate ester. The boronate ester is then treated with 1-butanone in the presence of a base to yield 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride hydrochloride.

properties

CAS RN

143380-86-3

Product Name

1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride

Molecular Formula

C14H22ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

4-(3-methylpiperidin-1-yl)-1-thiophen-2-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C14H21NOS.ClH/c1-12-5-2-8-15(11-12)9-3-6-13(16)14-7-4-10-17-14;/h4,7,10,12H,2-3,5-6,8-9,11H2,1H3;1H

InChI Key

KQQFNXMFPZQZBP-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCCC(=O)C2=CC=CS2.Cl

Canonical SMILES

CC1CCCN(C1)CCCC(=O)C2=CC=CS2.Cl

synonyms

1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride

Origin of Product

United States

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